molecular formula C14H11ClO2 B14741276 (3-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone CAS No. 6280-54-2

(3-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone

Cat. No.: B14741276
CAS No.: 6280-54-2
M. Wt: 246.69 g/mol
InChI Key: LGAUSQYBRVKFEO-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone is an organic compound with the molecular formula C14H11ClO2 It is a derivative of benzophenone, featuring a chlorophenyl group and a hydroxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. A common method includes the reaction of 4-methylphenyl chlorobenzoate with anhydrous aluminum chloride in dry nitrobenzene. The reaction mixture is refluxed with stirring for about 30 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is (3-Chlorophenyl)(2-oxo-5-methylphenyl)methanone.

    Reduction: The major product is (3-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanol.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

(3-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone
  • (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone
  • (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone

Uniqueness

(3-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

6280-54-2

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

(3-chlorophenyl)-(2-hydroxy-5-methylphenyl)methanone

InChI

InChI=1S/C14H11ClO2/c1-9-5-6-13(16)12(7-9)14(17)10-3-2-4-11(15)8-10/h2-8,16H,1H3

InChI Key

LGAUSQYBRVKFEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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